phenyl N-chlorosulfonylcarbamate
Overview
Description
Phenyl N-(chlorosulfonyl)carbamate is an organic compound with the molecular formula C7H6ClNO4S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its versatility in various chemical reactions and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(chlorosulfonyl)carbamate can be synthesized through the reaction of phenol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClSO}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{ClSO}_2)\text{CO}_2\text{H} ]
Industrial Production Methods: Industrial production of phenyl N-chlorosulfonylcarbamate involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form phenol and chlorosulfonyl isocyanate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Organotin compounds, indium triflate
Solvents: Toluene, water
Major Products Formed:
- Substituted carbamates
- Phenol
- Chlorosulfonyl isocyanate
Scientific Research Applications
Phenyl N-(chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl N-chlorosulfonylcarbamate involves its reactivity with nucleophiles. The compound’s chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamate derivatives, which can further participate in various biochemical and chemical pathways .
Comparison with Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: Phenyl N-(chlorosulfonyl)carbamate is unique due to its chlorosulfonyl group, which imparts distinct reactivity compared to other carbamates. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective .
Properties
IUPAC Name |
phenyl N-chlorosulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(11,12)9-7(10)13-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZORIBFGMIGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622126 | |
Record name | Phenyl (chlorosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50881-36-2 | |
Record name | Phenyl (chlorosulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl N-(chlorosulfonyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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